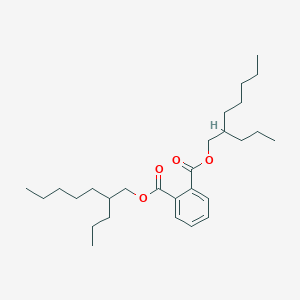

Bis(2-propylheptyl) phtalate

Vue d'ensemble

Description

Bis(2-propylheptyl) phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, specifically the diester of phthalic acid and the branched-chain alcohol 2-propylheptanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid at room temperature and is primarily used in the production of polyvinyl chloride (PVC) products .

Applications De Recherche Scientifique

Chemistry: : Bis(2-propylheptyl) phthalate is used as a plasticizer in the production of flexible PVC products. It is also studied for its chemical properties and interactions with other compounds.

Biology: : Research on bis(2-propylheptyl) phthalate includes its effects on biological systems, particularly its potential as an endocrine disruptor. Studies have shown that it can interfere with hormone function in animals .

Medicine: : While not directly used in medicine, bis(2-propylheptyl) phthalate is studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health through exposure to PVC products .

Industry: : In addition to its use as a plasticizer, bis(2-propylheptyl) phthalate is used in the production of coatings, adhesives, and sealants. It is valued for its ability to improve the flexibility and durability of these materials .

Mécanisme D'action

Target of Action

Bis(2-propylheptyl) phthalate, also known as DPHP, is a phthalate ester primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products . The primary targets of DPHP are peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α .

Mode of Action

DPHP interacts with its targets, the PPARs, through non-genotoxic mechanisms . This interaction involves multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Biochemical Pathways

The activation of PPAR-α by DPHP leads to a perturbation of fatty acid metabolism . This can result in the induction of cell proliferation and a decrease in apoptosis, contributing to the production of reactive oxygen species and oxidative stress . These biochemical changes can affect various cellular signaling pathways, including Notch, Wnt, and TGF-β .

Pharmacokinetics

It is known that dphp is less potent as a peroxisome proliferator than the structurally similar compound di(2-ethylhexyl) phthalate (dehp) .

Result of Action

The molecular and cellular effects of DPHP’s action are primarily related to its role as a non-genotoxic carcinogen . The activation of PPAR-α and the subsequent biochemical changes can lead to cell proliferation and decreased apoptosis, contributing to carcinogenic activity . The relevance of these effects in humans remains unclear .

Action Environment

The action, efficacy, and stability of DPHP can be influenced by various environmental factors. For instance, DPHP is a ubiquitous environmental contaminant, and humans can be exposed to it via multiple routes

Analyse Biochimique

Biochemical Properties

Bis(2-propylheptyl) phthalate is metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites of Bis(2-propylheptyl) phthalate include mono-(2-propyl-7-dihydroxy-heptyl) phthalate , which can interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Bis(2-propylheptyl) phthalate can have significant effects on various types of cells and cellular processes. It has been associated with liver toxicity and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bis(2-propylheptyl) phthalate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that Bis(2-propylheptyl) phthalate induces effects through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2-propylheptyl) phthalate can change over time. After 24 hours, around 34% of the applied dose is excreted in urine as hydroxy, oxo, and carboxy metabolites . All metabolites could still be detected after 48 hours , indicating the product’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Bis(2-propylheptyl) phthalate can vary with different dosages in animal models. For example, a study found that continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . This suggests that high doses of Bis(2-propylheptyl) phthalate could potentially have toxic or adverse effects.

Metabolic Pathways

Bis(2-propylheptyl) phthalate is involved in several metabolic pathways. It is metabolized to mono-(2-propyl-7-dihydroxy-heptyl) phthalate, which can be further metabolized to other compounds . This process involves various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Bis(2-propylheptyl) phthalate is transported and distributed within cells and tissues. After digestion, the phthalates that are made bioavailable enter the bloodstream and reach the liver for further detoxification . This process could involve various transporters or binding proteins, and could affect the localization or accumulation of Bis(2-propylheptyl) phthalate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-propylheptyl) phthalate involves the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically occurs in the presence of an acid catalyst. The general steps are as follows:

Mixing: Phthalic anhydride and 2-propylheptanol are mixed in a molar ratio of approximately 1:2.4 to 1:3.0.

Heating: The mixture is heated to a temperature range of 130-170°C and stirred for 20-60 minutes.

Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture, and the temperature is increased to 180-240°C.

Reaction: The reaction is allowed to proceed for 3-5 hours.

Purification: The product is purified by distillation or other methods to remove any unreacted starting materials and by-products

Industrial Production Methods: In industrial settings, the production of bis(2-propylheptyl) phthalate follows similar steps but on a larger scale. The process involves the use of large reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to additional purification steps, such as vacuum distillation, to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Esterification: The primary reaction for the synthesis of bis(2-propylheptyl) phthalate is the esterification of phthalic anhydride with 2-propylheptanol.

Hydrolysis: Bis(2-propylheptyl) phthalate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 2-propylheptanol.

Oxidation: Under certain conditions, bis(2-propylheptyl) phthalate can be oxidized to form phthalic acid derivatives.

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid, hydrochloric acid.

Base Catalysts: Sodium hydroxide, potassium hydroxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Hydrolysis: Phthalic acid and 2-propylheptanol.

Oxidation: Phthalic acid derivatives.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phthalate: Another common plasticizer used in PVC products. It has similar properties but is more widely studied for its health effects.

Diisononyl phthalate: Used as a plasticizer with similar applications. It is known for its lower volatility and better performance in high-temperature applications.

Diisodecyl phthalate: Another plasticizer with similar properties, used in a variety of industrial applications.

Uniqueness of Bis(2-propylheptyl) Phthalate: Bis(2-propylheptyl) phthalate is unique in its balance of properties, offering good plasticizing efficiency, low volatility, and relatively low toxicity compared to some other phthalates. Its branched structure provides flexibility and durability to PVC products, making it a valuable alternative to other plasticizers .

Activité Biologique

Bis(2-propylheptyl) phthalate (DPHP) is a synthetic chemical primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. As concerns regarding the biological effects of phthalates have increased, research into DPHP's biological activity has become essential. This article reviews the biological activity of DPHP, focusing on its metabolic pathways, toxicological effects, and potential health risks based on diverse scientific sources.

DPHP is an ortho-phthalate with the chemical formula C_21H_34O_4 and is known for its application as a plasticizer in flexible PVC. It is often found in products such as automobile undercoatings, building materials, and consumer goods like gloves and pool liners . The typical concentration of DPHP in these products ranges from 30% to 60% .

Metabolism and Excretion

Research indicates that DPHP undergoes biotransformation primarily through ester cleavage to form mono-(2-propylheptyl) phthalate (MPHP), which can further be oxidized into various metabolites . A study involving healthy volunteers showed that approximately 34% of an oral dose of DPHP was excreted in urine as secondary metabolites within 24 hours . The metabolic pathway is similar to that of other phthalates, suggesting a rapid clearance from the body without significant accumulation in tissues .

Table 1: Metabolites of DPHP

| Metabolite | Description | Excretion Rate |

|---|---|---|

| Mono-(2-propylheptyl) phthalate (MPHP) | Primary metabolite formed via ester cleavage | Detected in urine |

| Phthalic acid | Further breakdown product | Detected in urine |

| Oxidative derivatives | Additional metabolites formed post-MPHP | Detected in urine |

Acute and Subchronic Toxicity

DPHP has been assessed for its toxicity through various studies. An acute toxicity study indicated that the oral LD50 was greater than 5,000 mg/kg, suggesting low acute toxicity . However, subchronic studies have raised concerns about its potential as a toxicant. A notable study reported a No Observed Adverse Effect Level (NOAEL) of 40 mg/(kg bw·d), indicating significant adverse effects at higher doses .

- Body Weight and Food Consumption : Significant reductions in body weight and food intake were observed in rats exposed to DPHP .

- Histopathological Changes : Alterations were noted in liver and adrenal tissues, alongside variations in blood composition, suggesting potential systemic toxicity .

Reproductive and Developmental Toxicity

Concerns regarding reproductive toxicity are particularly pertinent with phthalates. Studies indicate that DPHP exposure may lead to adverse reproductive outcomes, including reduced birth weight and altered reproductive parameters in animal models . These findings align with broader concerns regarding phthalates' impacts on endocrine function.

Case Studies

- Subchronic Exposure Study : In a study involving rats fed with varying doses of DPHP, histopathological evaluations revealed significant liver damage at doses above the NOAEL. The researchers concluded that DPHP poses a risk for chronic exposure scenarios due to its subchronic toxic effects .

- Human Biomonitoring : A biomonitoring study conducted in Europe assessed DPHP exposure among teenagers, revealing detectable levels of DPHP metabolites in blood samples. This highlights the potential for human exposure through environmental sources and consumer products .

Propriétés

IUPAC Name |

bis(2-propylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052173 | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53306-54-0 | |

| Record name | Di-2-propylheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53306-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53306-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Bis(2-propylheptyl) phthalate (DPHP)?

A1: DPHP is widely used as a plasticizer, particularly as a replacement for other phthalates facing restrictions due to health concerns []. It enhances the flexibility, durability, and workability of various materials, including plastics, rubbers, and coatings.

Q2: How is Bis(2-propylheptyl) phthalate (DPHP) detected and quantified in environmental and biological samples?

A2: Various analytical techniques are employed to detect and quantify DPHP. These include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [, ]. These methods offer high sensitivity and selectivity for accurate measurement in complex matrices.

Q3: What are the known metabolites of DPHP in humans?

A3: Research has identified several DPHP metabolites in human urine, including oxo-mono-propylheptyl phthalate (oxo-MPHP) and hydroxy-mono-propylheptyl phthalate (OH-MPHP). These metabolites serve as potential biomarkers for DPHP exposure [, , ].

Q4: Are there any concerns regarding the environmental impact of DPHP?

A4: While considered a less toxic alternative to some phthalates, DPHP's presence in the environment raises concerns. It has been detected in soil samples, indicating potential accumulation and exposure to terrestrial organisms []. Research continues to assess its long-term ecological effects.

Q5: Has DPHP been found to have autotoxic effects on plants?

A5: Research has shown that DPHP exhibits autotoxic effects on tobacco plants. It was isolated from the rhizosphere soil of flue-cured tobacco and demonstrated inhibitory effects on the growth of tobacco seedlings, contributing to replant failure [].

Q6: Are there alternative plasticizers to DPHP being explored?

A6: Yes, researchers and industries are actively investigating and developing alternative plasticizers to address potential concerns surrounding DPHP and other phthalates. These alternatives aim to provide similar functionalities while minimizing potential health and environmental risks [].

Q7: What are the limitations of dietary administration of DPHP in amphibian toxicity studies?

A7: Studies suggest that administering DPHP through diet in amphibian metamorphosis assays can confound data interpretation due to the physical alteration of the diet and potential impacts on the tadpoles' development and survival, independent of DPHP exposure [].

Q8: Can finger nails be used as a biomarker for DPHP exposure?

A8: Interestingly, while DPHP metabolites were not detected in vivo, metabolites of its alternative DEHTP were identified in both urine and fingernail samples. This finding suggests that fingernails could potentially serve as a non-invasive matrix for monitoring exposure to certain organic contaminants, including some plasticizers, but further validation is needed [].

Q9: What is the historical context of DPHP research?

A9: Research on DPHP has evolved over time, initially focusing on its synthesis and applications []. With growing awareness of potential health and environmental effects of certain phthalates, research shifted towards understanding DPHP's metabolism, toxicity, and environmental fate. Ongoing research investigates safer alternatives and sustainable practices related to DPHP and its class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.